molecular formula C9H8N2O B1294936 2-Cyano-N-phenylacetamide CAS No. 621-03-4

2-Cyano-N-phenylacetamide

Cat. No.: B1294936
CAS No.: 621-03-4
M. Wt: 160.17 g/mol
InChI Key: XCTQPMCULSZKLT-UHFFFAOYSA-N
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Description

2-Cyano-N-phenylacetamide is an organic compound with the molecular formula C9H8N2O. It is a derivative of cyanoacetamide, where the nitrogen atom is bonded to a phenyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds, which are crucial in medicinal chemistry and other scientific fields .

Biochemical Analysis

Biochemical Properties

2-Cyano-N-phenylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in cyanoacetylation reactions, where it reacts with amines to form cyanoacetamide derivatives . These reactions are crucial for the synthesis of biologically active heterocyclic compounds. The compound’s interactions with enzymes such as cytochrome P450 can influence its metabolic fate and biological activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions . For instance, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. It is essential to determine the threshold doses that elicit specific biological responses to ensure safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various biotransformation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of phenylamine (aniline) with cyanoacetic acid or its esters under acidic or basic conditions. For instance, the reaction of aniline with methyl cyanoacetate in the presence of a base like sodium ethoxide can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

2-Cyano-N-phenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-phenylacetamide stands out due to the presence of both the cyano and phenyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-cyano-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTQPMCULSZKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060727
Record name Acetamide, 2-cyano-N-phenyl-
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Molecular Weight

160.17 g/mol
Source PubChem
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CAS No.

621-03-4
Record name 2-Cyano-N-phenylacetamide
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Record name Acetamide, 2-cyano-N-phenyl-
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Record name 2-Cyanoacetanilide
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Record name Acetamide, 2-cyano-N-phenyl-
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Record name Acetamide, 2-cyano-N-phenyl-
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Record name 2-cyanoacetanilide
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Record name 2-Cyanoacetanilide
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (1.0 g, 11.7 mmol) is added to a stirred suspension of PCl5 (2.4 g, 11.7 mmol) in dry dichloromethane (200 ml). The reaction mixture is heated to reflux and kept stirring for 30 min. After cooling to rt, aniline (1.07 ml, 11.7 mmol) is added dropwise and the reaction is stirred at reflux for additional 2 h, then cooled to 0° C. and neutralized by addition of aqueous saturated Na2CO3 solution. The precipitate is filtered off, washed with water and dried under high vacuum to give title compound (1.54 g) as a white solid in 82% yield: tR (LC-2) 1.50 min; ESI-MS(+): m/z 183.33 [M+Na]+ (calcd 160.17 for C9H8N2O).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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